![molecular formula C24H24O3 B105342 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid CAS No. 158938-08-0](/img/structure/B105342.png)
4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid
Descripción general
Descripción
The compound “4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid” is a complex organic molecule. It contains a terphenyl group, which is a polycyclic aromatic hydrocarbon made of three connected benzene rings. The “4’'-(Pentyloxy)” indicates a pentyloxy group (a five-carbon chain attached through an ether linkage) at the 4-position of the terphenyl group. The “4-carboxylic acid” suggests a carboxylic acid functional group at the 4-position of the terphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar, aromatic terphenyl group, with the flexibility of the pentyloxy chain and the polarity of the carboxylic acid group adding complexity to the molecule’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aromatic rings of the terphenyl group are generally unreactive except under specific conditions. The carboxylic acid group could participate in typical acid-base reactions, and the ether linkage in the pentyloxy group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group could allow for hydrogen bonding, affecting the compound’s solubility and boiling point. The aromatic terphenyl group could contribute to the compound’s rigidity and planarity .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
In synthetic chemistry, 4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid can be utilized as a precursor for Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for creating carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The boronic acid derivative of this compound could act as a coupling partner for various aryl or vinyl halides .
Covalent Organic Frameworks (COFs)
This compound may serve as a building block for the synthesis of covalent organic frameworks. COFs are a class of porous materials with potential applications in gas storage, catalysis, and sensing. The ability to form strong covalent bonds and create a rigid framework makes this compound an interesting candidate for constructing COFs with specific pore sizes and functionalities .
Asymmetric Synthesis
The compound could be used in asymmetric synthesis as a chiral auxiliary or a precursor to chiral ligands. Asymmetric synthesis is vital for producing enantiomerically pure substances, which are important in pharmaceuticals. The structural features of this compound might allow for the induction of chirality in various organic reactions .
Material Science
In material science, the compound’s potential to form polymers or to be used as a modifier for material properties is significant. Its molecular structure could be beneficial in creating materials with specific mechanical, optical, or electronic properties. Research in this area could lead to the development of new materials for a wide range of applications, from coatings to advanced composites .
Mecanismo De Acción
Target of Action
The primary target of 4’‘-(Pentyloxy)-[1,1’:4’,1’'-Terphenyl]-4-carboxylic acid is 1,3-β-D glucan synthase , an enzyme crucial to the synthesis of the fungal cell wall . This enzyme is expressed in various Candida species, including C. albicans, C. parapsilosis, C. tropicalis, and C. guiillermondi, as well as A. fumigatus .
Mode of Action
The compound inhibits the action of 1,3-β-D glucan synthase, disrupting the synthesis of the fungal cell wall . This interaction results in a weakened cell wall, leading to the death of the fungal cells .
Biochemical Pathways
The inhibition of 1,3-β-D glucan synthase disrupts the glucan synthesis pathway, a critical component of the fungal cell wall . This disruption affects the structural integrity of the cell wall, leading to cell lysis and death .
Pharmacokinetics
The compound has excellent bioavailability when administered intravenously . It exhibits extensive protein binding (>99%) and has a long elimination half-life of 27 hours, extending to 40-50 hours at the terminal phase . The compound is primarily excreted in the feces (~30%), with less than 1% excreted in the urine .
Result of Action
The inhibition of 1,3-β-D glucan synthase by 4’‘-(Pentyloxy)-[1,1’:4’,1’'-Terphenyl]-4-carboxylic acid leads to a weakened fungal cell wall, causing cell lysis and death . This results in the effective treatment of infections caused by various Candida species and A. fumigatus .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the stability of the solution reconstituted with 20% (w/w) ethanol anhydrous in water for injections has been demonstrated for 3 hours at 25°C and for 2 hours at 5°C . Additionally, the presence of hydroxyl groups at the three amino acid residues forming the cyclic lipopeptide core improves the solubility of the drug in water and aids its stability in solutions .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(4-pentoxyphenyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3/c1-2-3-4-17-27-23-15-13-21(14-16-23)19-7-5-18(6-8-19)20-9-11-22(12-10-20)24(25)26/h5-16H,2-4,17H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIUMVXKBCYBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid | |
CAS RN |
158938-08-0 | |
| Record name | 158938-08-0 4-N-Pentoxyterphenyl-carbonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid?
A1: This compound acts as a key intermediate in the production of anidulafungin []. Anidulafungin is an antifungal medication used to treat invasive candidiasis, a serious fungal infection. Therefore, developing an efficient synthesis for this intermediate is crucial for the cost-effective production of this important drug.
Q2: What synthetic approach was used to produce 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid in this research?
A2: The researchers employed a four-step synthesis starting from 1,4-dibromobenzene []. The process involved a Grignard reaction, an addition reaction, a Suzuki coupling reaction, and finally a hydrolytic reaction to obtain the target compound.
Q3: What are the advantages of the presented synthetic route for 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid?
A3: The researchers highlight several advantages of their method, including simplicity, low cost, high safety, and suitability for industrial production []. These factors are essential for the scalable and economically viable synthesis of anidulafungin.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



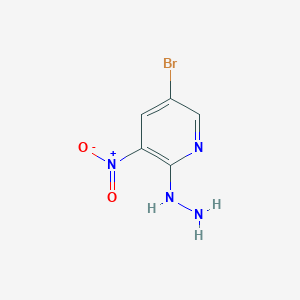
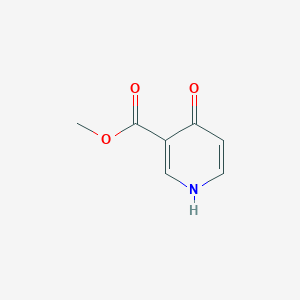

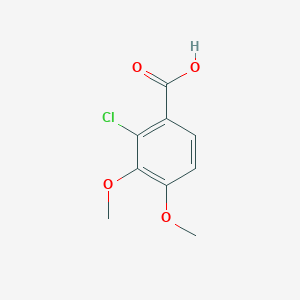

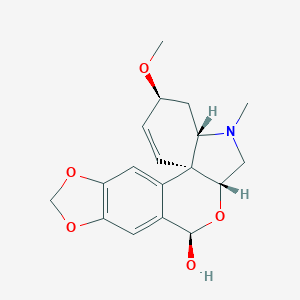

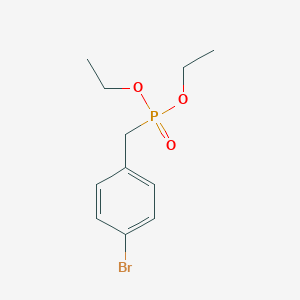
![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)

![(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone](/img/structure/B105286.png)